Estradiol-17-phenylpropionate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
26443-03-8 |
|---|---|
Molecular Formula |
C27H32O3 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate |
InChI |
InChI=1S/C27H32O3/c1-27-16-15-22-21-11-9-20(28)17-19(21)8-10-23(22)24(27)12-13-25(27)30-26(29)14-7-18-5-3-2-4-6-18/h2-6,9,11,17,22-25,28H,7-8,10,12-16H2,1H3/t22-,23-,24+,25+,27+/m1/s1 |
InChI Key |
LQWSQQKTZLDGME-RYIFMDQWSA-N |
SMILES |
CC12CCC3C(C1CCC2OC(=O)CCC4=CC=CC=C4)CCC5=C3C=CC(=C5)O |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC4=CC=CC=C4)CCC5=C3C=CC(=C5)O |
Canonical SMILES |
CC12CCC3C(C1CCC2OC(=O)CCC4=CC=CC=C4)CCC5=C3C=CC(=C5)O |
Other CAS No. |
26443-03-8 |
Pictograms |
Irritant; Health Hazard |
Synonyms |
estradiol phenylpropionate estradiol-17-phenylpropionate |
Origin of Product |
United States |
Historical Context and Conceptual Development of Estradiol 17 Phenylpropionate in Pharmaceutical Research
Evolution of Long-Acting Estrogen Esters: A Historical Perspective in Steroid Chemistry
The field of steroid chemistry gained significant momentum in the early 20th century. Following the initial understanding of glandular secretions in the late 1800s, researchers successfully isolated the estrogen hormone in 1929. rochester.edu Early therapeutic applications, however, quickly revealed a major limitation of natural estradiol (B170435): its short duration of action in the body. This prompted chemists to explore methods for extending its physiological effects.
A breakthrough came with the application of esterification, a chemical process that attaches an ester group to the steroid molecule. In 1932, it was reported that creating an ester of estrone (B1671321)—estrone benzoate (B1203000)—resulted in a prolonged duration of action when administered in an oil solution. wikipedia.org This was swiftly followed by the synthesis and marketing of estradiol benzoate in 1933, which is recognized as one of the first commercially available long-acting estrogen esters. wikipedia.orgwikipedia.org
This pioneering work set off a wave of research and development throughout the mid-20th century. Pharmaceutical chemists synthesized and evaluated a vast array of estradiol esters, seeking to optimize the duration of release and therapeutic effect. wikipedia.org This period saw the introduction of several key compounds that became mainstays in therapy, including estradiol stearate (B1226849), which was described as one of the first long-acting estrogens around 1938, and estradiol valerate (B167501), introduced in 1954. wikipedia.orgwikipedia.org Estradiol-17-phenylpropionate emerged from this intensive period of investigation into steroid hormone analogs.
Rationale for Esterification of Estradiol: Modulating Pharmacokinetic Profiles
The primary motivation for the esterification of estradiol was to overcome its inherent pharmacokinetic disadvantages. When administered orally, natural estradiol has very low bioavailability, estimated to be around 5%, because it is heavily metabolized during its first pass through the liver. wikipedia.orgtransfemscience.org This rapid breakdown necessitates higher doses and leads to fluctuating hormone levels.
Esterification provides an elegant solution to this problem by converting estradiol into a prodrug. wikipedia.orgwikipedia.org A prodrug is an inactive or less active compound that is metabolized into the active drug within the body. By attaching an ester group, such as a phenylpropionate chain, to the 17β-hydroxyl position of the estradiol molecule, its chemical properties are significantly altered.
Key pharmacokinetic modifications achieved through esterification include:
Increased Lipophilicity : The addition of an ester chain increases the fat solubility (lipophilicity) of the estradiol molecule. wikipedia.org This allows the compound to be dissolved in an oil-based carrier for intramuscular injection.
Formation of a Depot : Following intramuscular injection, the oil solution forms a localized depot within the muscle tissue. wikipedia.org The highly lipophilic estradiol ester is then released slowly from this depot into the bloodstream.
Sustained Release : Once in circulation, enzymes known as esterases gradually cleave the ester bond. wikipedia.orgdrugbank.com This enzymatic action releases the active estradiol molecule over an extended period, ensuring more stable and prolonged plasma concentrations compared to the administration of unesterified estradiol. This process effectively bypasses the extensive first-pass metabolism associated with oral administration. wikipedia.orgdrugbank.com
| Parameter | Oral Estradiol | Intramuscular Estradiol Esters |
|---|---|---|
| Bioavailability | Low (~5%) due to extensive first-pass metabolism. wikipedia.orgtransfemscience.org | High (bypasses first-pass metabolism). wikipedia.org |
| Mechanism of Action | Directly active upon absorption. | Acts as a prodrug, requiring enzymatic cleavage to release active estradiol. wikipedia.orgdrugbank.com |
| Release Profile | Rapid absorption and elimination, leading to fluctuating levels. wikipedia.org | Slow release from an intramuscular depot, providing sustained and stable levels. wikipedia.org |
| Duration of Action | Short. wikipedia.org | Prolonged, from days to weeks depending on the specific ester. wikipedia.org |
Early Academic Investigations into Prolonged Estrogen Action via Ester Derivatives
The mid-20th century was characterized by systematic academic and industrial research into the relationship between the structure of an estradiol ester and its duration of action. Scientists synthesized a wide variety of esters by varying the length and structure of the fatty acid chain attached to the estradiol molecule. wikipedia.org
Early investigations often involved animal models, such as ovariectomized rats, to assess the biological activity and duration of these new compounds. A common method was to measure the increase in uterine weight, a direct biological response to estrogenic stimulation, over time after a single injection. nih.gov These studies demonstrated a clear correlation: longer-chain esters were generally released more slowly from the injection site and hydrolyzed less rapidly by esterases, resulting in a more prolonged estrogenic effect. wikipedia.orgwikipedia.org For instance, research demonstrated that diesters of estradiol using palmitic acid or oleic acid provided long-acting properties. nih.gov
This compound was one of the many derivatives synthesized and studied during this era. capes.gov.brjst.go.jp Its properties were compared against other esters like estradiol benzoate and estradiol valerate to understand its specific pharmacokinetic profile. Research from this period confirmed that the phenylpropionate ester provided a sustained duration of action, positioning it as a viable long-acting estrogen. Evidence of its use in research and pharmaceutical preparations is found in scientific literature, including its inclusion in combination injectable formulations. wikipedia.org These early investigations were crucial in mapping the landscape of estradiol esters and identifying which derivatives offered the most therapeutically useful profiles for prolonged estrogen therapy.
| Estradiol Ester Derivative | Relative Ester Chain Length/Structure | General Research Finding on Duration of Action |
|---|---|---|
| Estradiol Benzoate | Short Aromatic Ester. wikipedia.org | One of the first esters shown to have a prolonged effect compared to estradiol, but relatively short-acting compared to later esters. wikipedia.orgnih.gov |
| This compound | Aromatic Propionate Ester. | Investigated and found to provide a sustained, long-acting estrogenic effect. capes.gov.brjst.go.jp |
| Estradiol Valerate | Medium-chain Aliphatic Ester. wikipedia.org | Demonstrated a longer duration of action than shorter-chain esters like benzoate. wikipedia.org |
| Estradiol Cypionate | Bulky Cycloaliphatic Ester. drugbank.com | Recognized for its long duration of action due to slow release and hydrolysis. wikipedia.orgdrugbank.com |
| Estradiol Stearate | Long-chain Aliphatic Ester. wikipedia.org | Found to have a very long duration of action, lasting over a month in some studies. wikipedia.org |
Chemical Synthesis and Advanced Structural Characterization of Estradiol 17 Phenylpropionate
Established Synthetic Methodologies for Estradiol-17-phenylpropionate
The synthesis of this compound primarily involves the esterification of the 17β-hydroxyl group of estradiol (B170435).
Esterification Chemistry of Steroidal Hydroxyl Groups
Esterification is a fundamental reaction in steroid chemistry used to create prodrugs with modified properties. wikipedia.org In the case of estradiol, which has two hydroxyl groups at the C3 (phenolic) and C17β (alcoholic) positions, selective esterification is key. The esterification process typically involves reacting the steroid's hydroxyl group with a carboxylic acid or its derivative, such as an acyl chloride or anhydride (B1165640). This reaction is often catalyzed by an acid or a base. The resulting ester linkage can be later hydrolyzed by esterases in the body to release the active hormone. wikipedia.org
Enzymatic methods, utilizing lipases, have also been developed for the esterification of steroids. arkat-usa.org These biocatalytic approaches offer the advantage of high regioselectivity under mild reaction conditions, avoiding the need for protecting groups and harsh reagents. arkat-usa.org
Regioselectivity in 17β-Position Esterification
Achieving regioselectivity, the preferential reaction at one functional group over others, is a critical challenge in the synthesis of estradiol esters. The 17β-hydroxyl group of estradiol is a secondary alcohol, while the 3-hydroxyl group is phenolic. In chemical synthesis, the reactivity of these two groups can be similar, often necessitating the use of protecting groups for the 3-hydroxyl to ensure esterification occurs exclusively at the 17β-position.
However, enzymatic catalysis has proven to be highly regioselective for the 17β-position. Studies have shown that lipases, such as those from Candida species, can selectively acylate the 17β-hydroxyl group of estradiol, leaving the 3-phenolic hydroxyl group untouched. arkat-usa.org For instance, Candida rugosa lipase (B570770) has been used to catalyze the monoacylation of estradiol at the 17-position with high yields. arkat-usa.org This selectivity is attributed to the specific fit of the steroid molecule within the enzyme's active site, which favors the less sterically hindered 17-hydroxyl group. Research has also demonstrated that while acyl-coenzyme A:acyltransferase in tissues can esterify the 17β-hydroxyl group of testosterone (B1683101), lecithin:cholesterol acyltransferase (LCAT) in the blood does not, highlighting the unique enzymatic handling of the 17β-hydroxyl group on the estradiol scaffold. nih.gov
Synthesis of Radiolabeled or Biotinylated this compound for Research Probes
To study the biological fate and interactions of this compound, researchers often utilize tagged versions of the molecule, such as radiolabeled or biotinylated derivatives.
The synthesis of radiolabeled estradiol conjugates, for example with Carbon-14, allows for tracking the molecule and its metabolites in biological systems. researchgate.net The synthesis of [¹⁴C]17β-estradiol-17-sulfate has been achieved through a three-step chemical process involving the protection of the C-3 hydroxyl group, sulfation at the C-17 position, and subsequent deprotection. researchgate.net
Biotinylation involves attaching a biotin (B1667282) molecule to the estradiol ester. This allows for the use of the strong and specific interaction between biotin and avidin (B1170675) or streptavidin for detection and purification purposes in immunoassays and affinity chromatography. researchgate.netsigmaaldrich.com The synthesis of biotinylated estradiol derivatives can be complex, often requiring multi-step procedures and the use of linkers to connect the biotin moiety to the steroid. researchgate.netnih.gov For instance, a biotinylated derivative of 17β-estradiol with a side chain at the C-7α position has been synthesized from 6-keto-estradiol-3,17β-di-tetrahydropyranyl ether. nih.gov The choice of the attachment point for the biotin linker is crucial to ensure that the biological activity of the estradiol portion of the molecule is retained.
Advanced Analytical Techniques for Purity and Conformational Analysis in Research Synthesis
Ensuring the purity and correct structure of synthesized this compound is paramount. A variety of advanced analytical techniques are employed for this purpose.
High-Resolution Mass Spectrometry for Structural Elucidation of Metabolites in Research Samples
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the structural elucidation of estradiol esters and their metabolites. nih.gov It provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. Techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are routinely used for the qualitative and quantitative analysis of estradiol and its derivatives in various matrices. nih.govarabjchem.org
In research, LC-HRMS can be used in untargeted metabolomics studies to identify potential biomarkers of exposure to estrogens. wur.nl For instance, a study used LC-HRMS to investigate the influence of estradiol treatment on the total ion chromatogram of biological samples, leading to the identification of potential new metabolites. wur.nl The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide further structural information, helping to pinpoint the location of modifications on the steroid skeleton. researchgate.net
| Analytical Technique | Application in Estradiol Ester Analysis | Key Findings/Advantages |
| LC-HRMS | Untargeted metabolomics of estradiol treatment | Identification of potential biomarkers and new metabolites. wur.nl |
| GC-MS | Quantitative analysis of estradiol in serum | Used as a reference method for determining estradiol concentrations. nih.gov |
| LC-MS/MS | Quantification of endogenous estrogens and metabolites | Allows for sensitive and specific measurement of multiple estrogen metabolites simultaneously. researchgate.net |
Nuclear Magnetic Resonance Spectroscopy for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural and conformational analysis of this compound. mdpi.com Both ¹H and ¹³C NMR provide a wealth of information about the carbon-hydrogen framework of the molecule.
In the ¹H NMR spectrum of estradiol derivatives, the chemical shifts and coupling constants of the protons, particularly those on the D-ring and the attached ester group, can confirm the site of esterification. nih.gov For example, the signal for the proton at C17 would show a downfield shift upon esterification. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons, providing unambiguous structural assignment. mdpi.com NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can provide information about the spatial proximity of different protons, which is crucial for determining the stereochemistry and conformation of the molecule. mdpi.com For instance, the absence of a NOESY correlation between the C18 methyl protons and the protons of the substituent at C17 can confirm a 17α-orientation of the substituent. mdpi.com
| NMR Technique | Information Obtained for Estradiol Esters |
| ¹H NMR | Confirms site of esterification through chemical shifts of D-ring protons. nih.gov |
| ¹³C NMR | Provides information on the carbon skeleton and confirms functional groups. mdpi.com |
| COSY | Establishes proton-proton connectivity. mdpi.com |
| HSQC | Correlates protons to their directly attached carbons. mdpi.com |
| HMBC | Shows long-range correlations between protons and carbons, confirming connectivity across multiple bonds. mdpi.com |
| NOESY | Determines stereochemistry and conformation by identifying protons that are close in space. mdpi.com |
Chromatographic Purity Assessment in Research-Grade Preparations
The determination of purity for research-grade this compound is a critical step to ensure the reliability and reproducibility of scientific investigations. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are the cornerstone methods for assessing the purity and identifying potential impurities in these preparations. These methods offer high resolution and sensitivity, allowing for the separation and quantification of the main compound from structurally related impurities, precursors, and degradation products.
High-Performance Liquid Chromatography is a widely employed technique for the purity assessment of steroid esters like this compound. britannica.comarabjchem.org Purity levels for research-grade steroids are often expected to be high, typically ≥98%. nih.gov For instance, a purity of ≥99% for a related estradiol compound has been reported using HPLC. sigmaaldrich.com The choice of chromatographic conditions is paramount for achieving accurate and reliable results. Reversed-phase HPLC is commonly utilized, employing a non-polar stationary phase (such as C18) and a polar mobile phase. google.comnih.gov A mixture of acetonitrile (B52724) and water is a frequently used mobile phase for the analysis of estradiol and its derivatives. nih.govresearchgate.net
The United States Pharmacopeia (USP) has recommended an HPLC method for the analysis of pure 17β-estradiol using a mobile phase of acetonitrile and water (55:45, v/v). arabjchem.orgresearchgate.net While specific methods for this compound are not always detailed in publicly available literature, the principles for analyzing related steroid esters are applicable. For example, the analysis of various testosterone esters has been successfully achieved using a C18 column with a gradient elution of methanol (B129727) and an ammonium (B1175870) acetate (B1210297) buffer. diva-portal.org The detection is typically carried out using an ultraviolet (UV) detector, as the aromatic ring in the estradiol structure allows for strong UV absorbance.
Gas Chromatography, often coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), provides an orthogonal method for purity verification. researchgate.net For GC analysis of steroids, derivatization is often necessary to increase the volatility and thermal stability of the compounds. ajrconline.orgresearchgate.net Common derivatizing agents include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). After derivatization, the resulting trimethylsilyl (B98337) ethers are amenable to GC separation. GC-MS is particularly powerful as it not only separates the components but also provides mass spectral data that can be used to identify unknown impurities by comparing them to spectral libraries. ajrconline.org
The validation of these chromatographic methods is crucial and typically involves assessing parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net For research-grade materials, while a full pharmaceutical validation may not be required, a thorough characterization of purity and impurity profile is essential for data integrity. The presence of impurities can significantly impact the biological activity and experimental outcomes. Therefore, a comprehensive purity assessment using a combination of chromatographic techniques is a standard practice in the quality control of research-grade this compound.
Interactive Data Tables
Table 1: Illustrative HPLC Purity Data for a Research-Grade Estradiol Ester (Note: This table presents typical data for a related research-grade estradiol ester, as specific public data for this compound is limited. The values are for illustrative purposes.)
| Parameter | Value |
| Purity by HPLC | ≥99% sigmaaldrich.com |
| Column | C18 google.comnih.gov |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) nih.govresearchgate.net |
| Flow Rate | 1.0 mL/min researchgate.net |
| Detection | UV |
| Major Impurity | <0.5% |
| Other Impurities | <0.1% each |
Table 2: Typical GC-MS Parameters for Steroid Analysis (Note: This table outlines general parameters applicable to the analysis of steroid esters like this compound following derivatization.)
| Parameter | Condition |
| Column | Capillary column (e.g., 5% phenyl-methylpolysiloxane) |
| Carrier Gas | Helium |
| Injection Mode | Split/Splitless |
| Derivatization Agent | BSTFA or similar silylating agent researchgate.net |
| Detection | Mass Spectrometry (MS) ajrconline.org |
| Ionization Mode | Electron Ionization (EI) |
Pharmacological Profile and Mechanistic Investigations of Estradiol 17 Phenylpropionate in Preclinical Models
Prodrug Characteristics and Sustained Release Mechanisms
Estradiol-17-phenylpropionate is classified as a prodrug of estradiol (B170435). nih.gov Prodrugs are inactive molecular precursors that undergo chemical conversion within the body to release the active pharmacological agent. nih.govkau.edu.sa In this case, the addition of a phenylpropionate ester to the 17β-hydroxyl group of the estradiol molecule renders it temporarily inactive. uu.nl This structural modification enhances the lipophilicity of the compound, which is a key characteristic for its formulation in oil-based depots for parenteral administration. uu.nl The primary purpose of this esterification is to achieve a sustained release of the active hormone, estradiol, over an extended period following administration. nih.govuu.nl
The conversion of the inactive this compound prodrug into the biologically active estradiol is accomplished through enzymatic hydrolysis of the ester bond. uu.nlmdpi.com This process is a common activation pathway for ester-based prodrugs. kau.edu.sa In both in vitro and in vivo preclinical models, this cleavage is mediated by endogenous enzymes known as esterases, such as carboxylesterases. uu.nlmdpi.com Studies on similar steroid esters, like nandrolone (B1676933) phenylpropionate, confirm that after administration from an oil depot, the esterified compound is released and subsequently hydrolyzed in the body to liberate the active steroid hormone. uu.nl It is understood that this enzymatic hydrolysis does not primarily occur at the localized injection site but rather takes place once the prodrug has been absorbed into the systemic circulation. uu.nl
The kinetics of ester cleavage are fundamental to the compound's duration of action. The phenylpropionate ester enhances the lipid solubility of estradiol, facilitating its prolonged retention in and slow release from an oil-based depot. uu.nl The rate of release from the depot and subsequent enzymatic cleavage in bodily fluids and tissues determines the concentration and persistence of active estradiol in circulation. uu.nl While specific kinetic data for the cleavage of this compound is not extensively detailed in available literature, studies on analogous estradiol esters in animal models provide insight. For instance, pharmacokinetic studies of estradiol cypionate in feral cats demonstrated a dose-dependent relationship in peak serum concentrations and the duration for which estradiol levels were maintained. mdpi.com A study comparing nandrolone phenylpropionate with the longer-chain nandrolone decanoate (B1226879) illustrated that the nature of the ester directly influences the release and activity profile. uu.nl This principle indicates that the phenylpropionate group provides a specific and predictable duration of action, which is longer than shorter esters but shorter than much longer-chain esters.
The rate of hydrolysis of the this compound ester is influenced by several factors, chief among them being enzyme specificity. The reaction is dependent on the presence and activity of non-specific esterases, such as carboxylesterases, which are widely distributed in the body. uu.nl The specificity of hydrolytic enzymes is a critical factor; some enzymes are highly selective for their substrates. researchgate.net For example, studies on steroid sulfate (B86663) conjugates have shown that certain arylsulfatase enzymes are incapable of cleaving specific steroid sulfate esters, highlighting the importance of enzyme-substrate compatibility. researchgate.netresearchgate.net While less studied in the context of in vivo hydrolysis of ester prodrugs, microenvironmental conditions such as pH can also theoretically influence reaction rates, as demonstrated in studies of estradiol degradation under various chemical conditions. nih.gov
Pharmacokinetic Profiling in Experimental Animal Models
Following intramuscular administration in an oil vehicle, the highly lipophilic this compound is slowly absorbed from the injection site into the systemic circulation. uu.nl This slow absorption from the "depot" at the site of injection is the rate-limiting step that ensures a prolonged therapeutic effect. uu.nl Once absorbed, some estradiol prodrugs have been shown to bind to erythrocytes (red blood cells), a mechanism that may help the inactive compound bypass significant first-pass metabolism in the liver. nih.gov After hydrolysis, the active estradiol is distributed throughout the body. It is extensively bound to plasma proteins, primarily sex hormone-binding globulin (SHBG) (approximately 38%) and albumin (approximately 60%), with only about 2% remaining as the unbound, active fraction. wikipedia.org Pharmacokinetic parameters for a similar estradiol ester in an animal model are presented below to illustrate these dynamics.
| Parameter | Value |
|---|---|
| Mean Peak Serum Concentration (Cmax) | 1447 pg/mL |
| Mean Duration Above 20 pg/mL | 17.8 days |
| Mean Duration Above 50 pg/mL | 14.6 days |
After systemic absorption and hydrolysis to estradiol, the active hormone undergoes extensive metabolism, primarily in the liver, through pathways that are broadly similar between preclinical models (e.g., rats) and humans. nih.govwikipedia.org
A primary metabolic step is the oxidation of the 17β-hydroxyl group of estradiol (E2) to form estrone (B1671321) (E1). researchgate.net This is a reversible reaction catalyzed by enzymes of the 17β-hydroxysteroid dehydrogenase (17β-HSD) family, such as 17β-HSD1. mdpi.comgoogle.com
Further metabolism of both estradiol and estrone occurs via two major hydroxylation pathways:
2-hydroxylation : This is a major route that forms 2-hydroxyestradiol (B1664083) and 2-hydroxyestrone, which are known as catechol estrogens. nih.gov
16α-hydroxylation : This pathway leads to the formation of estriol. nih.gov
These hydroxylated metabolites, along with the parent compounds, are subsequently rendered more water-soluble for excretion by undergoing phase II conjugation reactions. nih.gov The primary conjugation pathways are glucuronidation and sulfation, leading to the formation of various glucuronide and sulfate conjugates that are excreted in urine and bile. nih.govwikipedia.org Animal studies using related steroid phenylpropionates have also utilized metabolite profiling, identifying compounds such as norepiandrosterone in urine samples. wur.nl
| Metabolite | Metabolic Pathway |
|---|---|
| Estrone (E1) | Oxidation of Estradiol |
| 2-Hydroxyestradiol | Aromatic Hydroxylation |
| Estriol (E3) | 16α-hydroxylation |
| Estrone Sulfate | Sulfation |
| Estrone Glucuronide | Glucuronidation |
| Estradiol Glucuronide | Glucuronidation |
Elimination Pathways and Excretion Dynamics in Animal Studies
Following administration, this compound, like other estradiol esters, functions as a prodrug, undergoing enzymatic hydrolysis to release 17β-estradiol and its corresponding fatty acid, phenylpropionic acid. nih.gov The subsequent elimination and excretion dynamics are therefore primarily those of the active metabolite, estradiol.
In animal models such as rats and dogs, estradiol is subject to extensive metabolism, mainly in the liver and, in the case of oral administration, the intestine. nih.govdoi.org The primary metabolic transformation is the reversible conversion of estradiol to estrone, catalyzed by 17β-hydroxysteroid dehydrogenase. drugbank.com Both estradiol and estrone are then further metabolized into various hydroxylated metabolites and subsequently conjugated with glucuronic acid or sulfate to increase their water solubility for excretion. drugbank.commdpi.com
Studies in dogs have shown that after administration, the major circulating conjugates are estrone glucuronide and estradiol glucuronide, with sulfates being minor components. doi.org The excretion of these metabolites occurs through both urine and bile. mdpi.com Biliary secretion releases the conjugates into the intestine, where they can be hydrolyzed by gut bacteria and reabsorbed (enterohepatic circulation), which can prolong the retention of the hormone in the body before ultimate elimination, mostly in the urine. nih.govcanberra.edu.au
Comparative Pharmacokinetics with Other Estradiol Esters in Animal Models
The pharmacokinetic profile of this compound is best understood in comparison to other estradiol esters, as the ester moiety is the primary determinant of the absorption rate and duration of action following parenteral administration. The fundamental principle is that the length and structure of the fatty acid ester chain correlate with the drug's lipophilicity and, consequently, its half-life. transfemscience.org Longer ester chains generally result in slower release from the injection depot, lower peak plasma concentrations, and a longer duration of elevated estrogen levels. transfemscience.org
This compound has been formulated in combination with a shorter-acting ester, estradiol benzoate (B1203000), in preparations such as Dimenformon Prolongatum. wikipedia.orgwikipedia.org Studies on such combination products help to elucidate the relative pharmacokinetic contributions of each ester. Estradiol benzoate provides a rapid initial rise in estradiol levels, while the longer phenylpropionate ester ensures a more sustained duration of action.
A comparative study in human subjects receiving intramuscular injections of different estradiol esters provides a useful framework for understanding their relative behaviors, which is generally applicable to animal models. The findings are summarized in the table below.
| Estradiol Ester | Time to Peak Plasma Levels (approx.) | Duration of Elevated Estrogen Levels (approx.) |
|---|---|---|
| Estradiol Benzoate | 2 days | 4-5 days |
| Estradiol Valerate (B167501) | 2 days | 7-8 days |
| Estradiol Cypionate | 4 days | 11 days |
This table is based on data from a comparative study in humans and illustrates the principle of how ester chain length affects pharmacokinetic parameters. Direct comparative data for this compound in the same study is not available, but its duration is expected to be prolonged relative to shorter esters like benzoate.
Studies in various animal species, including cats and llamas, have consistently demonstrated that longer-chain esters like estradiol cypionate result in a more sustained release of estradiol compared to shorter-chain esters like estradiol benzoate. canberra.edu.aumdpi.com Given that the phenylpropionate ester is structurally distinct from these alkyl esters, its pharmacokinetic profile is unique, but it is classified as a long-acting estrogen. wikipedia.org
Estrogen Receptor Interaction and Signaling Pathways
The biological effects of this compound are not mediated by the ester itself but by its active metabolite, 17β-estradiol, following cleavage of the phenylpropionate group. nih.gov Therefore, the interaction with estrogen receptors and the subsequent signaling pathways are those characteristic of 17β-estradiol.
Binding Affinity and Kinetics to Estrogen Receptor Subtypes (ERα and ERβ)
Estradiol esters, including this compound, are considered inactive prodrugs with negligible affinity for estrogen receptor subtypes ERα and ERβ. The large, bulky ester group at the C17β position sterically hinders the molecule from fitting into the ligand-binding pocket of the receptors. The biological activity is entirely dependent on the in vivo hydrolysis of the ester to release 17β-estradiol, which then binds to the receptors with high affinity. nih.gov
The binding affinity of various compounds for the estrogen receptor is typically measured using competitive binding assays and expressed as a Relative Binding Affinity (RBA) compared to 17β-estradiol, which is set at 100%. u-tokyo.ac.jp 17β-estradiol binds with high and roughly equal affinity to both ERα and ERβ. researchgate.net While a specific RBA value for this compound is not commonly reported in literature, it is expected to be extremely low, similar to other estradiol esters. The critical kinetic step is not receptor binding of the ester, but its conversion to estradiol.
| Compound | Receptor Target | Relative Binding Affinity (RBA) % |
|---|---|---|
| 17β-Estradiol | ERα, ERβ | 100 (by definition) |
| Estrone | ERα > ERβ | Variable, generally lower than Estradiol |
| Estriol | ERβ > ERα | Lower than Estradiol |
| This compound | ERα, ERβ | Very Low (acts as a prodrug) |
This table illustrates the principle of relative binding affinity. This compound itself does not significantly bind to estrogen receptors; its activity is dependent on its conversion to 17β-Estradiol.
Differential Receptor Activation and Ligand-Dependent Conformational Changes
Upon release from the ester prodrug, 17β-estradiol binds to the ligand-binding domain (LBD) of ERα and ERβ. This binding event induces a critical conformational change in the receptor protein. nih.gov This structural shift, particularly in the C-terminal region of the LBD involving Helix 12, is essential for receptor activation. The repositioning of Helix 12 creates a surface that allows for the binding of co-regulator proteins, which is a crucial step in initiating gene transcription. researchgate.net The specific conformational change induced by estradiol is distinct from that caused by selective estrogen receptor modulators (SERMs) or antagonists, leading to a different profile of co-regulator recruitment and subsequent biological response. nih.gov
Co-regulator Recruitment and Transcriptional Modulation
The final step in the modulation of gene expression by the estradiol-ER complex is the recruitment of co-regulator proteins. The specific conformation adopted by the receptor upon binding estradiol determines which co-regulators are recruited. bioscientifica.com
Co-activators: In the presence of an agonist like estradiol, the ER conformation favors the recruitment of co-activator proteins (e.g., members of the SRC/p160 family like SRC-1, and histone acetyltransferases like CBP/p300). bio-rad.com These co-activators help to remodel chromatin, making the DNA more accessible, and recruit the basal transcription machinery, thereby enhancing the transcription of target genes.
Co-repressors: In contrast, when the receptor is bound by an antagonist, it adopts a different conformation that promotes the binding of co-repressor proteins (e.g., NCoR, SMRT), which leads to the suppression of gene transcription. bioscientifica.com
The specific ERE sequence in a gene's promoter can also influence the conformation of the bound ER and the subsequent recruitment of co-regulators, adding another layer of complexity to the transcriptional modulation elicited by estradiol. bioscientifica.com
Pharmacodynamic Effects in Specific Animal Research Models
This compound, as an ester pro-drug of estradiol, is anticipated to exhibit the characteristic pharmacodynamic profile of its parent compound, 17β-estradiol. Preclinical studies using various animal models, primarily rodents, have extensively characterized the effects of estradiol following the surgical removal of ovaries (ovariectomy), which simulates a state of estrogen deficiency. These investigations provide a foundational understanding of the expected physiological impact of this compound on reproductive tissues, bone, the central nervous system, and the cardiovascular and endocrine systems.
Ovariectomy in rodents leads to the atrophy of estrogen-dependent reproductive tissues, such as the uterus and vagina. The administration of estrogenic compounds counteracts these changes, a phenomenon widely used in the uterotrophic assay to assess estrogenicity. Studies show that treatment with estrogens like 17β-estradiol or its synthetic derivatives significantly increases the uterine and vaginal weight in ovariectomized rats. researchgate.net This uterotrophic response is a hallmark of estrogen receptor activation in these tissues. sci-hub.se The increase in uterine weight reflects the specific effects of estrogens on the endometrium. nih.gov In ovariectomized rats, estrogen treatment prevents the marked atrophy of uterine tissues that would otherwise occur. researchgate.net This restoration of tissue mass is a primary indicator of the biological activity of the administered estrogen. google.com
Table 1: Effect of Estrogen Treatment on Uterine Weight in Ovariectomized Rats
| Treatment Group | Key Finding | Reference |
| Ovariectomized (Control) | Experience significant uterine atrophy. | researchgate.net |
| Ovariectomized + Estrogen | Showed a significant, dose-dependent increase in uterine weight compared to controls. | researchgate.netgoogle.com |
| Ovariectomized + Estrogen | Uterine weight and luminal cell thickness were restored to levels seen in sham-operated animals. | nih.gov |
The loss of endogenous estrogen following ovariectomy is a well-established model for studying osteoporosis, as it leads to significant bone loss. Preclinical studies consistently demonstrate that estradiol administration effectively prevents this decline in bone mineral density (BMD). google.comnih.gov In ovariectomized rats, treatment with 17β-estradiol was shown to prevent the decrease in BMD in the distal femur. nih.gov Similarly, dietary 17α-estradiol prevented ovariectomy-induced declines in tibial metaphysis cancellous bone in mice. nih.gov
The protective mechanism involves the modulation of bone turnover. Estradiol treatment in ovariectomized rats leads to a decrease in bone turnover markers, such as osteocalcin (B1147995) and deoxypyridinoline. nih.gov Histomorphometric analysis reveals that estradiol can increase trabecular volume and thickness, preserving the microarchitecture of the bone. nih.gov For instance, while ovariectomy resulted in reduced trabecular thickness in the lumbar vertebrae of mice, estradiol treatment increased trabecular thickness and reduced spacing. nih.gov
Table 2: Effects of Estradiol on Bone Parameters in Ovariectomized Animal Models
| Parameter | Animal Model | Effect of Ovariectomy (OVX) | Effect of Estradiol Treatment in OVX Animals | Reference |
| Bone Mineral Density (BMD) | Rat | Significant decrease. | Increased BMD compared to untreated OVX group. | nih.gov |
| Trabecular Bone Volume | Rat | Significant decrease. | Increased trabecular volume. | nih.gov |
| Trabecular Thickness | Mouse | Reduced thickness. | Increased thickness. | nih.gov |
| Bone Turnover Markers | Rat | Increased levels. | Decreased levels of osteocalcin and deoxypyridinoline. | nih.gov |
Estradiol is recognized for its significant neuroprotective effects in the central nervous system (CNS) across various animal models of injury, including spinal cord injury (SCI), traumatic brain injury (TBI), and ischemic brain injury. dovepress.comnih.gov The parent compound of this compound, 17β-estradiol, is considered a potent agent for neuroprotection. dovepress.comnih.gov In animal models of SCI, estradiol treatment has been reported to decrease inflammation, reduce apoptosis, and improve locomotor function. mdpi.com These effects are associated with the modulation of astrocytes and microglia, regulation of the inflammatory response, and antioxidant effects. mdpi.comresearchgate.net
In models of cerebral ischemia, estradiol treatment has been shown to reduce infarct size and improve recovery of sensorimotor function. dovepress.com The mechanisms underlying these neuroprotective actions are multifaceted and involve both classical nuclear estrogen receptor (ER) signaling and rapid, membrane-initiated pathways that are independent of transcription. nih.gov Studies suggest that estradiol can attenuate brain lipid peroxidation and activate cell survival signaling cascades. nih.gov These findings highlight the potential for estradiol and its esters to mitigate neuronal damage and support functional recovery following CNS injuries. dovepress.comnih.gov
Table 3: Observed Neuroprotective Effects of Estradiol in Preclinical CNS Injury Models
| CNS Injury Model | Key Neuroprotective Outcome | Potential Mechanism | Reference |
| Spinal Cord Injury (SCI) | Decreased inflammation, reduced neuronal death, improved locomotor function. | Attenuation of microglial reactivity, reduction of pro-inflammatory cytokines. | mdpi.comresearchgate.net |
| Ischemic Brain Injury | Reduced infarct size, improved cerebral blood flow. | Receptor-independent antioxidative mechanisms, activation of survival signaling pathways. | dovepress.comnih.gov |
| Traumatic Brain Injury (TBI) | Reduced brain edema. | Modulation of aquaporin-4 and interleukin-6. | dovepress.com |
Preclinical research suggests that estradiol has direct, protective effects on the cardiovascular system. In a study using ovariectomized mice, 17β-estradiol treatment was found to attenuate the development of cardiac hypertrophy induced by pressure overload. nih.gov This effect was independent of changes in blood pressure, indicating a direct action on the heart muscle. nih.gov The mechanism appeared to involve the blocking of p38-mitogen-activated protein kinase (MAPK) phosphorylation, a key pathway in the development of hypertrophy. nih.gov
The influence of estrogens on lipid profiles has also been investigated in animal models, though findings can vary. Some studies in transgender individuals receiving estradiol therapy have reported a decrease in total cholesterol and HDL levels. mdpi.com In rodent models, ovariectomy is associated with disturbed lipoprotein profiles, which can be mitigated by estrogen replacement. semanticscholar.org For example, male mice lacking the estrogen-producing enzyme aromatase develop obesity and a disturbed lipoprotein profile. semanticscholar.org These studies collectively suggest that estradiol plays a role in regulating both cardiac structure and lipid metabolism. nih.govsemanticscholar.org
Table 4: Cardiovascular Effects of Estradiol in Preclinical Models
| Parameter | Animal Model | Experimental Condition | Key Finding | Reference |
| Cardiac Hypertrophy | Ovariectomized Mouse | Pressure overload (TAC) | Estradiol treatment reduced ventricular mass by 26-31% compared to placebo. | nih.gov |
| Lipid Profile | Rat | Ovariectomy | Estradiol replacement suppressed fat accumulation. | mdpi.com |
| Lipid Profile | Human (Transgender) | Estradiol Therapy | Negative correlation observed between estradiol levels and total cholesterol/HDL. | mdpi.com |
Estradiol is a critical regulator of the hypothalamic-pituitary-gonadal (HPG) axis, primarily through a negative feedback mechanism. researchgate.net It acts on the hypothalamus to suppress the release of Gonadotropin-Releasing Hormone (GnRH) and directly on the anterior pituitary to inhibit the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). researchgate.netnih.gov This feedback loop is clearly demonstrated in ovariectomized animal models, where the removal of the ovaries eliminates the primary source of estradiol, leading to elevated gonadotropin levels.
Studies in ovariectomized rhesus monkeys have shown that the administration of 17β-estradiol reduces the release of LH that is induced by electrical stimulation of the hypothalamus. nih.gov The degree of this suppression was found to be dependent on the concentration and duration of estradiol exposure. nih.gov Similarly, in male rats where testicular atrophy was induced by high doses of estrogens, a significant depression of pituitary gonadotropins was observed. tandfonline.com Recent studies in male mice treated with 17α-estradiol showed increased activity of the HPG axis, evidenced by elevated plasma GnRH and testosterone (B1683101) levels, suggesting complex and sometimes paradoxical regulatory effects. elifesciences.orgelifesciences.org
Table 5: Effects of Estradiol on Gonadotropin Regulation in Animal Models
| Animal Model | Experimental Condition | Effect of Estradiol Administration | Reference |
| Ovariectomized Rhesus Monkey | Hypothalamic Stimulation | Reduced the induced release of Luteinizing Hormone (LH). | nih.gov |
| Male Rat | Estrogen-induced testicular atrophy | Caused a significant depression of pituitary gonadotropins. | tandfonline.com |
| Male Mouse | Chronic Treatment | Increased plasma Gonadotropin-Releasing Hormone (GnRH) and testosterone. | elifesciences.orgelifesciences.org |
Advanced Analytical Methodologies for Estradiol 17 Phenylpropionate in Research Applications
Chromatographic Techniques for Quantification in Biological Matrices (Research Focused)
Chromatography, coupled with mass spectrometry, stands as the gold standard for the specific and sensitive determination of steroids in biological samples. nih.gov These techniques are essential for accurately measuring low concentrations of Estradiol-17-phenylpropionate and related esters in complex matrices like plasma and serum.
Several derivatization strategies have been developed to enhance the detection of estrogens and their esters. These reagents typically target the functional groups of the steroid to introduce a readily ionizable moiety. For instance, dansyl chloride has been successfully used to derivatize 17β-estradiol, enabling a limit of quantitation (LOQ) as low as 2.5 pg/mL in rat serum. nih.govresearchgate.net Other reagents, such as Girard's Reagent P (GRP), have been employed for the analysis of endogenous anabolic steroid esters, improving detection capabilities compared to underivatized compounds. nih.govnih.gov The choice of derivatization agent is critical and can significantly impact the sensitivity and specificity of the analysis. ed.ac.uknih.gov Sample preparation typically involves protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from matrix interferences before derivatization and analysis. nih.govanapharmbioanalytics.com
Table 1: LC-MS/MS Derivatization Agents for Enhanced Estrogen Analysis
| Derivatization Agent | Target Functional Group | Ionization Mode | Reported Sensitivity (LOQ) | Reference |
|---|---|---|---|---|
| Dansyl Chloride | Phenolic Hydroxyl | Positive ESI | 2.5 pg/mL (for Estradiol) | nih.govresearchgate.net |
| Girard's Reagent P (GRP) | Ketone | Positive ESI | Improved detection over underivatized esters | nih.govnih.gov |
| 2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS) | Hydroxyl | Positive ESI | 0.2 pg on-column | ed.ac.uk |
| Picolinoyl Chloride | Hydroxyl | Positive ESI | Enables simple positive ESI-mass spectra | researchgate.net |
Gas chromatography-mass spectrometry (GC-MS) is a powerful and conventional technique for the analysis of anabolic steroids. researchgate.net For compounds like this compound, derivatization is a mandatory step to increase volatility and thermal stability, making them suitable for GC analysis. nih.gov This process typically involves converting polar functional groups, such as hydroxyl and ketone groups, into less polar, more volatile ethers or esters.
The most common derivatization method is silylation, using agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) often combined with a catalyst such as trimethylchlorosilane (TMCS). researchgate.net Another approach is the formation of perfluoroacyl esters, for example, by using heptafluorobutyric anhydride (B1165640) (HFBA). scispec.co.th Combining different derivatizing agents can be used to target specific functional groups, such as in the formation of mixed silyl (B83357) ether-perfluoroacyl ester derivatives of estradiol (B170435), which have shown excellent analytical properties for GC-MS analysis. researchgate.net The use of tandem mass spectrometry (GC-MS/MS) significantly enhances selectivity, allowing for the reliable detection and confirmation of trace components in complex biological matrices. waters.com Ultra-sensitive methods using chemical ionization (GC-CI-MS/MS) have achieved limits of detection (LOD) as low as 10 pg/mL for steroid esters in plasma. nih.govresearchgate.net
Table 2: GC-MS Derivatization Strategies for Steroid Analysis
| Derivatization Strategy | Reagent(s) | Target Functional Group(s) | Advantage | Reference |
|---|---|---|---|---|
| Silylation | BSTFA + TMCS | Hydroxyl, Ketone | Forms volatile and stable TMS ethers | researchgate.net |
| Perfluoroacylation | HFBA or PFBBr | Hydroxyl, Phenolic | Creates electron-capturing derivatives for NCI mode | scispec.co.th |
| Mixed Derivatization | TMSI + HFBA | Phenolic Hydroxyl + Alcoholic Hydroxyl | High specificity and sensitivity | researchgate.net |
Immunoassays and Biosensors for Research-Level Detection and Characterization
While chromatographic methods provide definitive quantification, immunoassays and biosensors offer alternative platforms, often used for high-throughput screening and preliminary detection in research settings. researchgate.netnih.gov
Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), are widely used for detecting anabolic androgenic steroids (AAS). nih.govscispace.com For small molecules like steroids, these assays are typically designed in a competitive format. The primary advantages of immunoassays are their potential for high throughput and relatively low cost compared to mass spectrometry. nih.gov However, a significant limitation is the potential for cross-reactivity, where the antibody may bind to structurally similar steroids, leading to a lack of specificity. nih.govcabidigitallibrary.org For research applications, antibodies with high specificity are required, and any positive findings from an immunoassay screen typically require confirmation by a more definitive method like LC-MS/MS or GC-MS.
Biosensors represent a developing field for steroid detection, offering rapid and potentially portable analysis. frontiersin.org Electrochemical biosensors, for example, have been designed for 17β-estradiol detection. These devices utilize a biorecognition element, such as an enzyme (e.g., laccase, horseradish peroxidase) or a DNA aptamer, immobilized on a transducer surface. mdpi.comrsc.orgnih.gov The interaction between this compound and the bioreceptor generates a measurable electrical signal. The performance of these sensors is characterized by their linear range, sensitivity, and limit of quantification. For example, a laccase-based biosensor for estradiol achieved a limit of quantification of 0.078 µM. mdpi.com
Table 3: Research-Level Detection Platforms for Estrogens
| Technique | Biorecognition Element | Principle | Key Performance Metric | Reference |
|---|---|---|---|---|
| ELISA | Antibody | Competitive binding | IC50 / LOD (e.g., 0.09 ng/mL) | cabidigitallibrary.org |
| Electrochemical Biosensor | Enzyme (e.g., Laccase) | Enzymatic reaction with analyte | Linearity, Sensitivity, LOQ (e.g., 0.078 µM) | mdpi.com |
| Aptasensor | DNA Aptamer | Conformational change upon binding | High affinity and specificity | nih.gov |
Development and Validation of Bioanalytical Assays for Preclinical Studies
The validation of a bioanalytical method is a critical process that ensures the reliability, reproducibility, and accuracy of quantitative data obtained from preclinical studies. unito.it A comprehensive validation process assesses various performance characteristics of the assay.
Key validation parameters include:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites or endogenous compounds. nih.gov
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the reproducibility of measurements. These are assessed at multiple concentration levels, with intra- and inter-day variability typically required to be within ±15-20%. nih.govunito.it
Linearity and Range: The concentration range over which the assay is accurate, precise, and linear. A calibration curve is generated, and its correlation coefficient and regression model are evaluated. nih.govresearchgate.net
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. nih.govunito.it
Recovery: The efficiency of the extraction process, determined by comparing the analytical response of an extracted sample to that of a non-extracted standard.
Matrix Effects: The influence of co-eluting, endogenous matrix components on the ionization of the analyte, which can cause ion suppression or enhancement. nih.gov
Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, short-term bench-top storage).
For example, a validated LC-MS/MS method for estradiol in rat serum demonstrated intra- and inter-day precision better than 8.2% and 6.2%, respectively, with accuracies between 97% and 101%. nih.gov A GC-CI-MS/MS method for steroid esters was validated over a linear range of 100-2000 pg/mL. nih.govresearchgate.net Rigorous validation ensures that the analytical method is fit for its intended purpose in preclinical research.
Table 4: Key Bioanalytical Validation Parameters for Preclinical Studies
| Parameter | Description | Common Acceptance Criteria |
|---|---|---|
| Accuracy | Closeness of mean test results to the true concentration. | Within ±15% of nominal value (±20% at LOQ). |
| Precision (CV%) | Agreement among a series of measurements. | ≤15% (≤20% at LOQ). |
| Linearity (r²) | Proportionality of instrument response to analyte concentration. | ≥0.99 |
| Selectivity | No significant interfering peaks at the retention time of the analyte. | Response of blank <20% of LOQ response. |
| Stability | Analyte stability under various conditions. | Mean concentration within ±15% of nominal. |
Emerging Research Directions and Unexplored Avenues for Estradiol 17 Phenylpropionate
Exploration of Novel Ester Derivatives with Tailored Pharmacological Profiles
The core principle behind the development of estradiol (B170435) esters, including the phenylpropionate variant, is to modify the pharmacokinetic profile of the parent hormone, estradiol. Estradiol itself, when administered, has a relatively short biological half-life. Esterification at the C-17 position creates a more lipophilic prodrug that, when administered, forms a depot in muscle tissue from which it is slowly released and subsequently hydrolyzed by esterase enzymes in the body to release active estradiol. nih.gov This process results in a more sustained and prolonged estrogenic effect compared to the unesterified hormone.
Research in this area is moving towards the rational design of novel ester derivatives to achieve highly specific and tailored pharmacological outcomes. The structure of the ester side-chain is a critical determinant of its properties. Factors such as the length, branching, and presence of aromatic groups in the ester chain influence the rate of hydrolysis and, consequently, the duration of action. For instance, esters like estradiol cypionate and estradiol valerate (B167501) have different release profiles and have been used extensively. nih.gov A comparative study noted that a long-chain fatty acid ester, estradiol-17-stearate, produced a more sustained uterotropic response than estradiol itself or the synthetic ester estradiol-17-cyclopentylpropionate. nih.gov The initiation of the estrogen receptor response to the stearate (B1226849) ester was also delayed, consistent with the requirement for hydrolysis before the hormone can bind to its receptor. nih.gov
Future exploration could focus on synthesizing and screening a wider array of ester derivatives of estradiol to identify compounds with unique profiles, such as:
Ultra-long-acting esters for applications requiring consistent, low-level estrogen exposure over many months.
Esters with tissue-selective hydrolysis , potentially achievable if the esterase enzymes responsible for their activation are differentially expressed in various target tissues.
Dual-function esters where the cleaved ester moiety itself possesses biological activity, offering a novel combination therapy approach from a single molecule.
The development of such compounds, including other steroid esters like nandrolone (B1676933) phenylpropionate and drostanolone (B1670957) propionate, provides a template for how chemical modification can fine-tune therapeutic action. mdpi.comwikipedia.org
| Estradiol Ester Derivative | General Characteristic |
| Estradiol Benzoate (B1203000) | A short-acting ester. nih.gov |
| Estradiol Valerate | Commonly used ester with an intermediate duration of action. nih.gov |
| Estradiol Cypionate | A longer-acting ester often used in depot injections. nih.gov |
| Estradiol Phenylpropionate | Provides a sustained release of estradiol. nih.goviarc.fr |
| Estradiol Stearate | A long-chain fatty acid ester with a slow onset and sustained action. nih.gov |
Application in Investigating Specific Estrogen Signaling Pathways and Cross-Talk in Research Models
Estradiol exerts its diverse physiological effects primarily by binding to two nuclear estrogen receptors, ERα and ERβ, which act as ligand-activated transcription factors. nih.govwikidoc.org These receptors are expressed in different tissues, and upon activation by estradiol, they can regulate gene expression through several mechanisms. wikidoc.orgiarc.fr Beyond this classical genomic pathway, estradiol can also initiate rapid, non-genomic signals through membrane-associated estrogen receptors (mERs), such as G-protein–coupled estrogen receptor 1 (GPER1). nih.govmit.edu These rapid signals can, in turn, influence the classical nuclear signaling pathways, a phenomenon known as signaling cross-talk. nih.gov
Estradiol-17-phenylpropionate is a valuable tool in research models designed to dissect these complex signaling events. Its ability to provide a stable and prolonged release of estradiol in vivo is crucial for studying the long-term consequences of estrogen signaling, which might be missed in experiments using estradiol with its shorter half-life. nih.gov
Unexplored avenues for research using this compound include:
Investigating Signaling Cross-Talk: By providing a sustained level of ligand, this compound can be used to study the long-term integration of genomic and non-genomic pathways. For example, researchers can investigate how sustained activation of mERs influences the transcriptional activity of nuclear ERs over time.
Modeling Pathophysiological States: In models of chronic diseases with an estrogen-sensitive component, such as certain cancers or metabolic disorders, this compound can be used to mimic a state of prolonged estrogen exposure, helping to uncover the signaling pathways that drive disease progression.
Advanced Mechanistic Studies Utilizing "Omics" Technologies (e.g., Metabolomics in Animal Models)
The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers powerful, systems-level approaches to understand the complex biological effects of hormones. These technologies allow for the simultaneous measurement of thousands of molecules (genes, proteins, metabolites), providing a comprehensive snapshot of a cell or organism's state.
The application of metabolomics, in particular, is a promising frontier for research involving this compound. Metabolomics involves the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. sci-hub.se By analyzing the metabolic fingerprint following administration of this compound in animal models, researchers can gain deep insights into its mechanisms of action.
Future research directions include:
Biomarker Discovery: Untargeted metabolomics can be used to identify novel biomarkers of estrogen exposure and effect. nih.gov For example, a study in pigs treated with testosterone (B1683101) esters (including phenylpropionate) used a metabolomics approach to successfully identify metabolic changes in urine and plasma, demonstrating the power of this tool for detecting hormone administration. nih.gov A similar strategy could be applied to this compound to understand its metabolic impact.
Pathway Analysis: By identifying which metabolites and metabolic pathways are altered by sustained estradiol exposure, researchers can uncover previously unknown mechanisms of estrogen action. For instance, metabolomics studies in cattle have been used to investigate how estradiol treatment influences metabolic pathways in the liver. mdpi.com
Personalized Medicine Research: In animal models of disease, metabolomics could help identify which metabolic profiles predict a better or worse response to estrogen therapy, paving the way for more personalized therapeutic strategies. A study using mouse models of diabetes successfully employed metabolomics to identify a biomarker for the loss of functional ß-cell mass before the onset of hyperglycemia. sci-hub.se
| "Omics" Technology | Application in Steroid Research | Research Model Example |
| Metabolomics | Identification of biomarkers of exposure and effect; understanding metabolic pathway alterations. nih.gov | Profiling of plasma and urine in pigs to detect administration of testosterone esters. nih.gov |
| Transcriptomics | Analysis of gene expression changes in response to hormone treatment to understand regulatory networks. nih.gov | Investigating gene upregulation in Comamonas testosteroni after exposure to testosterone and 17β-estradiol to identify degradation pathways. nih.gov |
| Proteomics | Studying changes in protein expression and post-translational modifications to map signaling pathways. | Analysis of protein ratios (e.g., Bax/Bcl-xL) to assess apoptosis in response to 17β-estradiol treatment in rat models of spinal cord injury. mdpi.com |
Role in Understanding Steroid Metabolism and Enzyme Function in Non-Human Organisms
This compound and other steroid esters are instrumental in studying steroid metabolism and the function of related enzymes in a variety of non-human organisms, from microbes to large animals. These studies are important for fields ranging from environmental science and toxicology to agriculture and veterinary medicine.
The metabolism of steroids can vary significantly between species. wur.nl Understanding these differences is crucial for interpreting toxicological data and for detecting the illegal use of hormones as growth promoters in livestock. mdpi.com For example, research in pigs treated with nandrolone phenylpropionate helped develop profiling models to distinguish treated from untreated animals based on urinary metabolites. wur.nl
Unexplored avenues in this area include:
Microbial Degradation Pathways: Steroid hormones are environmental contaminants. Studying the degradation of this compound by various microorganisms can help identify novel enzymes and biochemical pathways for bioremediation. Research on bacterial species like Comamonas testosteroni and Rhodococcus equi has begun to elucidate the complex pathways of estradiol degradation. nih.govresearchgate.net
Comparative Endocrinology: Administering this compound to different non-human vertebrate species (e.g., fish, reptiles, birds) and analyzing the resulting metabolites can provide insights into the evolution of steroid metabolism and endocrine function. Studies in zebrafish, for example, have used 17β-estradiol to investigate its effects on liver growth and tumorigenesis, mediated through the GPER1 receptor. mit.edu
Enzyme Characterization: Estradiol is metabolized by a host of enzymes, including hydroxysteroid dehydrogenases (HSDs), which interconvert estradiol and estrone (B1671321). mdpi.comresearchgate.net Using this compound to provide a sustained substrate level in vivo or in vitro can be a method to study the activity, regulation, and tissue-specific function of these enzymes in various animal models.
By exploring these emerging research directions, the scientific community can continue to unlock the full potential of this compound as a sophisticated tool for advancing our knowledge of endocrinology, pharmacology, and biology.
Q & A
Q. How to ensure compliance with NIH guidelines when reporting E17PP animal studies?
- Methodological Answer : Adhere to ARRIVE 2.0 guidelines by reporting:
- Sample size justification : Power analysis based on pilot data.
- Euthanasia criteria : Humane endpoints (e.g., tumor diameter >2 cm).
- Housing conditions : Temperature, humidity, and enrichment details.
Submit completed preclinical checklists during manuscript submission .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
